![molecular formula C13H17NO7 B2586311 Methyl 3,4,5-trimethoxy-2-[(methoxycarbonyl)amino]benzoate CAS No. 400070-04-4](/img/structure/B2586311.png)
Methyl 3,4,5-trimethoxy-2-[(methoxycarbonyl)amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 3,4,5-trimethoxy-2-[(methoxycarbonyl)amino]benzoate” is a chemical compound with the molecular formula C13H17NO7 . It is also known as “3,4,5-Trimethoxybenzoic acid, methyl ester” and "Methyl tri-O-methylgallate" . The compound has a molecular weight of 299.277 Da .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure provides a more detailed view of the compound’s structure .Scientific Research Applications
Cyclization and Synthesis of Heterocyclic Compounds
One study involved the cyclization of Methyl 2-{(2-{methyl[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfonylamino}benzoate, which in the presence of bases gives exclusively 2-substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid, regardless of the base strength used. This illustrates the compound's role in synthesizing complex heterocyclic systems that could be pivotal in pharmaceutical and material sciences (Ukrainets, Petrushova, Davidenko, & Grinevich, 2014).
Radiochemical Applications
Another application involves the synthesis of [benzyl‐7‐3H] and [benzoyl‐7‐14C] methyl 4‐(2,5‐dihydroxybenzylamino)benzoate, showcasing the compound's utility in creating radiochemically labeled molecules. Such molecules are crucial for tracking biochemical processes, aiding in the development of diagnostic tools and understanding biological pathways (Taylor, Hristova-Kazmierski, Ley, & Kepler, 1996).
Preparation of N3-Protected 3-Amino-4H-pyrido[1,2-a]pyrimidin-4-ones
Research has also utilized Methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate in the synthesis of N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones. This demonstrates its role in preparing nitrogen-containing heterocycles, which are common in many drugs and biologically active molecules (Selič, Grdadolnik, & Stanovnik, 1997).
Solid Phase Synthesis of RNA and DNA-RNA Mixtures
The compound has been part of studies exploring the selective 2'-benzoylation at the cis 2',3'-diols of protected ribonucleosides. These studies aim to streamline the synthesis of oligoribonucleotides on a solid support, facilitating the preparation of DNA and RNA mixtures for genetic and biochemical research (Kempe, Chow, Sundquist, Nardi, Paulson, & Peterson, 1982).
Antimicrobial and Enzyme Inhibition Studies
Methyl 2-[propanamide-2'-methoxycarbonyl] benzoate, a similar compound, exhibited chymotrypsin inhibitory activity and showed effectiveness against Escherichia coli and Shigella boydii. This highlights potential antimicrobial applications and the role in studying enzyme inhibition, which is vital for developing new therapeutic agents (Atta-ur-rahman, Choudhary, Majeed, Shabbir, Ghani, & Shameel, 1997).
Mechanism of Action
Target of Action
Methyl 3,4,5-trimethoxy-2-[(methoxycarbonyl)amino]benzoate is a derivative of methyl 3,4,5-trimethoxybenzoate Related compounds, such as gallic acid and methyl gallates, are known to have significant biological activities .
Mode of Action
It’s worth noting that related compounds are known for their antioxidant and free radical scavenging properties . They protect tissues and key metabolisms against reactive oxygen species, which can cause significant damage to cell structures .
Biochemical Pathways
Related compounds are known to impact the degradation of key biomolecules including dna, lipids, enzymes, and proteins .
Result of Action
Related compounds are known to protect against the degradation of key biomolecules, which has been linked to degenerative diseases such as aging, cancer, alzheimer’s, and diabetes .
Biochemical Analysis
Biochemical Properties
Methyl 3,4,5-trimethoxy-2-[(methoxycarbonyl)amino]benzoate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress pathways, potentially acting as an antioxidant . This interaction helps in scavenging free radicals and protecting cells from oxidative damage . Additionally, it may interact with proteins involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to upregulate the expression of genes involved in antioxidant defense mechanisms . This upregulation helps in enhancing the cell’s ability to combat oxidative stress. Furthermore, it may affect cellular metabolism by altering the activity of metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation . For instance, it may inhibit enzymes involved in pro-inflammatory pathways, thereby reducing inflammation . Additionally, it can activate enzymes that are part of the antioxidant defense system, enhancing the cell’s ability to neutralize reactive oxygen species . These binding interactions and enzyme modulations result in changes in gene expression, further influencing cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under specific conditions, maintaining its biochemical activity . Prolonged exposure to certain environmental factors may lead to its degradation, potentially reducing its efficacy . Long-term studies have indicated that continuous exposure to this compound can result in sustained upregulation of antioxidant genes, providing prolonged protection against oxidative stress .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits beneficial effects such as enhanced antioxidant defense and reduced inflammation . At higher doses, it may cause toxic or adverse effects . For instance, high doses have been associated with hepatotoxicity and nephrotoxicity in animal studies . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are part of the oxidative stress response . For example, it may enhance the activity of superoxide dismutase and catalase, enzymes that play a crucial role in neutralizing reactive oxygen species . This interaction helps in maintaining the balance of metabolites and protecting cells from oxidative damage .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . It is efficiently taken up by cells and distributed to various cellular compartments . The compound’s localization within cells is influenced by its interactions with transport proteins, which facilitate its movement across cellular membranes . This efficient transport and distribution ensure that the compound reaches its target sites within the cell, exerting its biochemical effects .
Subcellular Localization
This compound is localized in specific subcellular compartments, which influences its activity and function . It may be directed to the mitochondria, where it can enhance the organelle’s antioxidant capacity . Additionally, it may localize to the nucleus, where it can modulate gene expression by interacting with transcription factors . The compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments .
properties
IUPAC Name |
methyl 3,4,5-trimethoxy-2-(methoxycarbonylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO7/c1-17-8-6-7(12(15)20-4)9(14-13(16)21-5)11(19-3)10(8)18-2/h6H,1-5H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIACYYUWRAZSCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1)C(=O)OC)NC(=O)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


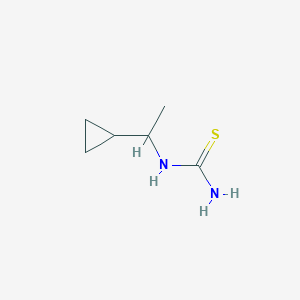
![2-chloro-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2586234.png)
![7-Chloro-3-[(4-ethylphenyl)sulfonyl]-5-(4-phenylpiperazin-1-yl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2586236.png)

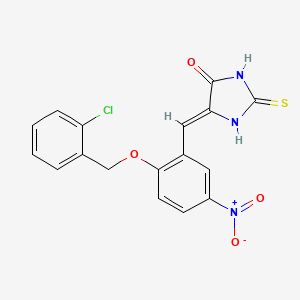
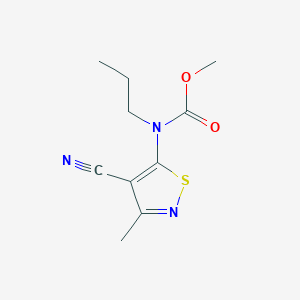
![6-(2,4-Dimethylphenyl)-4,7-dimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2586241.png)
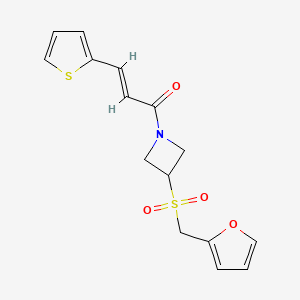

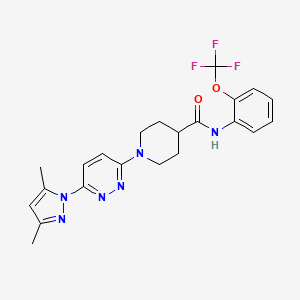

![(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2586248.png)
![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-morpholino-2-oxoacetamide](/img/structure/B2586251.png)